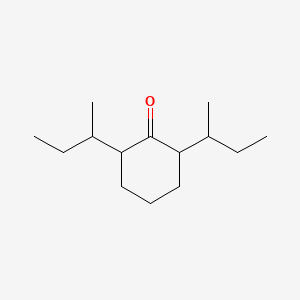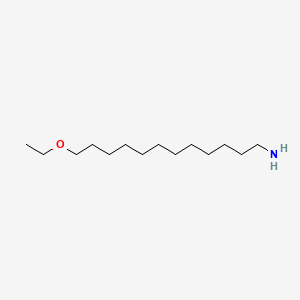
12-Ethoxydodecan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
12-Ethoxydodecan-1-amine is generally synthesized through the reaction of dodecylamine with ethoxylating agents such as ethylene oxide. The reaction typically proceeds by blowing ethylene oxide through the amine at elevated temperatures (around 180°C) and under 1-2 bar of pressure, with potassium hydroxide serving as a catalyst . This process is highly exothermic and requires careful control to avoid thermal runaway .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves continuous feeding of dodecylamine and ethylene oxide into a reactor, maintaining the reaction conditions to ensure consistent product quality. The resulting product is then purified and packaged for various applications .
化学反应分析
Types of Reactions
12-Ethoxydodecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylated group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ethoxylated amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethoxylated amines.
科学研究应用
12-Ethoxydodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its emulsifying properties.
Industry: Widely used in the paint and dye industry as a dispersant, in industrial cleaning agents, and in petroleum processing as an emulsifier
作用机制
The primary mechanism of action of amines, C12-18-alkyl, ethoxylated is its ability to reduce surface tension, making it easier for liquids to penetrate into other substances. This property is due to the ethoxylated group’s ability to interact with both hydrophilic and hydrophobic molecules, allowing it to act as an effective emulsifier and wetting agent .
相似化合物的比较
Similar Compounds
Alcohol Ethoxylates: These are similar in structure but are derived from alcohols instead of amines.
Ethoxylated Fatty Acids: These compounds have similar surfactant properties but are derived from fatty acids.
Ethoxylated Phenols: These are used in similar applications but have different chemical properties due to the phenol group
Uniqueness
12-Ethoxydodecan-1-amine is unique due to its combination of amine and ethoxylated groups, providing both basicity and surfactant properties. This makes it particularly effective in applications requiring both emulsification and pH adjustment .
属性
CAS 编号 |
72968-37-7 |
|---|---|
分子式 |
C14H31NO |
分子量 |
229.4 g/mol |
IUPAC 名称 |
12-ethoxydodecan-1-amine |
InChI |
InChI=1S/C14H31NO/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h2-15H2,1H3 |
InChI 键 |
CPDAIPKBTBUVDV-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCN |
规范 SMILES |
CCOCCCCCCCCCCCCN |
| 72968-37-7 | |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


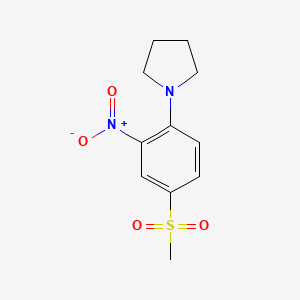
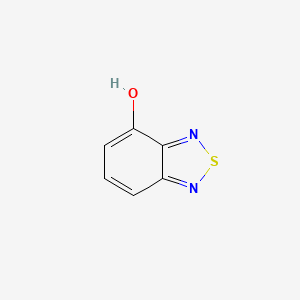

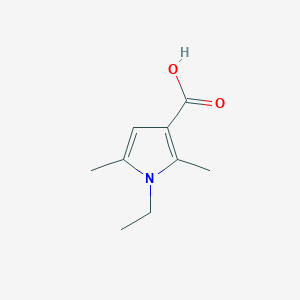

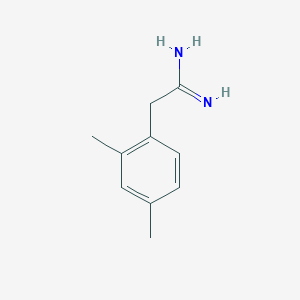

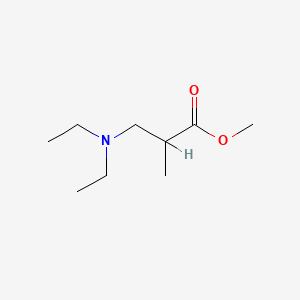
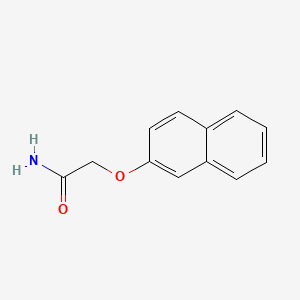
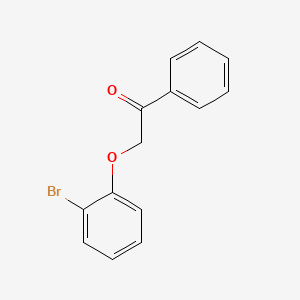
![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)
